molecular formula C5H10N2O3 B14649569 N'-[(Ethoxycarbonyl)oxy]ethanimidamide CAS No. 54752-12-4

N'-[(Ethoxycarbonyl)oxy]ethanimidamide

Cat. No.: B14649569
CAS No.: 54752-12-4
M. Wt: 146.14 g/mol
InChI Key: DAATVUHWMKBYQK-UHFFFAOYSA-N
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Description

N’-[(Ethoxycarbonyl)oxy]ethanimidamide is a chemical compound used in various scientific research and industrial applications. It is known for its unique structure and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy]ethanimidamide typically involves the reaction of ethanimidamide with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-[(Ethoxycarbonyl)oxy]ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield ethanimidamide derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce ethanimidamide derivatives with varying functional groups.

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy]ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: N’-[(Ethoxycarbonyl)oxy]ethanimidamide is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy]ethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved in these interactions are studied to understand the compound’s effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide
  • N’-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
  • N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Uniqueness

N’-[(Ethoxycarbonyl)oxy]ethanimidamide is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthetic chemistry and research.

Properties

CAS No.

54752-12-4

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(1-aminoethylideneamino) ethyl carbonate

InChI

InChI=1S/C5H10N2O3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3,(H2,6,7)

InChI Key

DAATVUHWMKBYQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON=C(C)N

Origin of Product

United States

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